3-Fluoro-2-phenyl-5-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-2-phenyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a phenyl group at the 2-position, and a trifluoromethyl group at the 5-position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-phenyl-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the fluorination of a suitable pyridine precursor. For example, the reaction of 2-phenyl-5-(trifluoromethyl)pyridine with a fluorinating agent such as Selectfluor can yield the desired product. The reaction is typically carried out in an organic solvent like acetonitrile under mild conditions .
Another approach involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. These reagents can introduce the trifluoromethyl group into the pyridine ring through nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment and catalysts. Vapor-phase fluorination using transition metal-based catalysts such as iron fluoride is one such method. This process allows for the efficient introduction of fluorine atoms into the pyridine ring at high temperatures .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-phenyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the pyridine ring to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-phenyl-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-phenyl-5-(trifluoromethyl)pyridine is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or electrostatic interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of a phenyl group.
2-(Trifluoromethyl)pyridine: Lacks the phenyl and fluorine substituents at the 2- and 3-positions, respectively.
Uniqueness
3-Fluoro-2-phenyl-5-(trifluoromethyl)pyridine is unique due to the combination of its fluorine, phenyl, and trifluoromethyl substituents. This specific arrangement imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
IUPAC Name |
3-fluoro-2-phenyl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-10-6-9(12(14,15)16)7-17-11(10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJBBFJBIICALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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